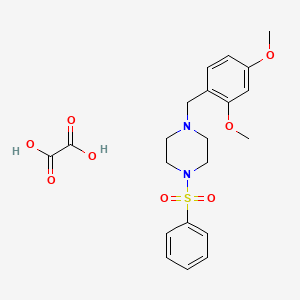

1-(2,4-二甲氧基苄基)-4-(苯磺酰基)哌嗪草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate", involves complex organic synthesis techniques. A study by Borrmann et al. (2009) on the development of adenosine A2B receptor antagonists highlights the synthesis of similar compounds through a sequence of chemical reactions aimed at achieving high selectivity and affinity for specific receptors (Borrmann et al., 2009). These processes often involve the functionalization of piperazine cores and the introduction of sulfonyl and benzyl groups to achieve the desired pharmacological properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives significantly influences their chemical behavior and biological activity. Crystal structure studies of similar compounds reveal that the spatial arrangement of atoms and functional groups within the molecule can dictate its interaction with biological targets. For instance, Cunico et al. (2009) reported on the anti-malarial activity of piperazine derivatives, emphasizing the importance of molecular conformation for generating biological activity (Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, which can be leveraged to modify their chemical and physical properties. For example, the synthesis and characterization of benzylpiperazine derivatives by Abdel-Hay et al. (2014) demonstrate the role of regioisomeric structures in determining the compounds' analytical profiles and reactivity (Abdel-Hay et al., 2014).

Physical Properties Analysis

The physical properties of "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate", such as solubility, melting point, and stability, are crucial for its application in research and development. Studies on related compounds often focus on improving solubility and stability to enhance the compound's efficacy and shelf life. For instance, Shirini et al. (2017) explored the use of ionic catalysts to synthesize phthalazine derivatives, highlighting the importance of reaction conditions in determining the physical properties of the synthesized compounds (Shirini et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and interaction with other molecules, are fundamental aspects of "1-(2,4-dimethoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate". Research by Jiang et al. (2005) on asymmetric synthesis illustrates the chemical versatility of piperazine compounds and their potential for structural modification to achieve desired activities (Jiang et al., 2005).

科学研究应用

腺苷 A2B 受体拮抗剂

1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤的研究与 1-(2,4-二甲氧基苄基)-4-(苯磺酰基)哌嗪草酸盐在结构上相似,这导致发现了有效的腺苷 A2B 受体拮抗剂。这些化合物对 A2B 受体表现出亚纳摩尔亲和力和高选择性,使其对于研究腺苷受体介导的生理过程和潜在治疗相关疾病具有价值 (Borrmann 等人,2009)。

药物开发中的氧化代谢

另一项研究调查了新型抗抑郁药 Lu AA21004 的氧化代谢,突出了细胞色素 P450 酶的作用。虽然这项研究的重点是药物代谢,但它强调了了解 1-(2,4-二甲氧基苄基)-4-(苯磺酰基)哌嗪草酸盐等化合物的代谢途径对于药物发现中的开发和安全性分析的重要性 (Hvenegaard 等人,2012)。

抗菌剂

已经合成并评估了源自 1,4-二取代 1,2,3-三唑衍生物的化合物(具有哌嗪甲酰胺),以了解其抗菌活性。这些研究表明,哌嗪核心的修饰(类似于 1-(2,4-二甲氧基苄基)-4-(苯磺酰基)哌嗪草酸盐中的修饰)可以产生对各种细菌和真菌菌株具有活性的新型抗菌剂 (Jadhav 等人,2017)。

抗疟活性

对 (2R,3S)-4-(芳基甲基)-1-(4-苯基-3-氨基-2-羟丁基)哌嗪衍生物的研究揭示了抗疟活性。这些化合物的结构元素,包括哌嗪部分,对它们的生物活性至关重要,这表明类似于 1-(2,4-二甲氧基苄基)-4-(苯磺酰基)哌嗪草酸盐的类似物也可能具有抗疟药物开发的潜力 (Cunico 等人,2009)。

抗菌和抗氧化活性

1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的合成已证明具有抗菌和抗氧化活性。这些发现突出了具有哌嗪骨架的化合物被开发成具有多功能特性的治疗剂的潜力 (齐,2014)。

属性

IUPAC Name |

1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S.C2H2O4/c1-24-17-9-8-16(19(14-17)25-2)15-20-10-12-21(13-11-20)26(22,23)18-6-4-3-5-7-18;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTCMWBCXVAFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)